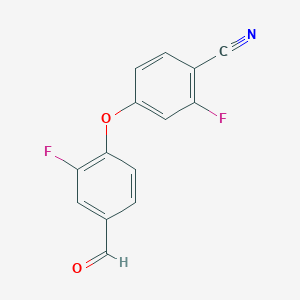![molecular formula C13H23NO2 B8593535 [4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol](/img/structure/B8593535.png)
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol is a complex organic compound that features a cyclopropyl group, an oxetane ring, and a cyclohexyl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable diol and a dehydrating agent.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Coupling with Cyclohexylamine: The oxetane and cyclopropyl intermediates are then coupled with cyclohexylamine under appropriate conditions to form the desired amine.
Reduction to Methanol: The final step involves the reduction of the amine to the corresponding methanol derivative using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine or alkane derivatives.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and autoimmune diseases.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high strength and flexibility.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
作用機序
The mechanism of action of [4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
(4-(Cyclopropyl(oxetan-3-yl)amino)cyclohexyl)amine: Similar structure but with an amine group instead of a methanol group.
(4-(Cyclopropyl(oxetan-3-yl)amino)cyclohexyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(4-(Cyclopropyl(oxetan-3-yl)amino)cyclohexyl)propane: Similar structure but with a propane group instead of a methanol group.
Uniqueness
[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol is unique due to the presence of the methanol group, which imparts specific chemical reactivity and potential biological activity. The combination of the cyclopropyl, oxetane, and cyclohexyl groups also contributes to its distinct properties and makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H23NO2 |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
[4-[cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol |
InChI |
InChI=1S/C13H23NO2/c15-7-10-1-3-11(4-2-10)14(12-5-6-12)13-8-16-9-13/h10-13,15H,1-9H2 |
InChIキー |
RILBCRXXBIWQTK-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CO)N(C2CC2)C3COC3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B8593455.png)






![Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B8593490.png)






